molecular formula C22H21ClN2O5S B12144962 N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12144962
M. Wt: 460.9 g/mol
InChI Key: YCFMXKGYGNBKSW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a chromene core (4-oxo-4H-chromene) substituted with a chlorine atom at position 6 and a carboxamide group at position 2. The carboxamide is linked to a phenyl ring bearing an azepane-1-sulfonyl group at the para position (Figure 1).

Properties

Molecular Formula

C22H21ClN2O5S

Molecular Weight

460.9 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H21ClN2O5S/c23-15-5-10-20-18(13-15)19(26)14-21(30-20)22(27)24-16-6-8-17(9-7-16)31(28,29)25-11-3-1-2-4-12-25/h5-10,13-14H,1-4,11-12H2,(H,24,27)

InChI Key

YCFMXKGYGNBKSW-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the phenyl ring in the presence of a base such as pyridine or triethylamine.

    Attachment of the Azepane Ring: The azepane ring is incorporated through nucleophilic substitution, where an azepane derivative reacts with the sulfonylated phenyl ring.

    Final Coupling: The final step involves coupling the chromene core with the sulfonylated azepane derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Biological Research: The compound is used in studies related to enzyme inhibition, particularly targeting kinases and proteases.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound belongs to a class of chromene-carboxamides with para-substituted sulfonamide groups. Key analogs and their distinctions are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Chromene Substituents Sulfonamide Group Key Functional Features Reference
Target Compound 475.0 6-Cl, 4-oxo Azepane-1-sulfonyl High lipophilicity (XLogP3=3.9), rigid chromene core
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 342.3 2-oxo Sulfamoyl (NH2SO2) Lower molecular weight, polar sulfamoyl group
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 517.4 Pyridazinone core Azepane-1-sulfonyl Pyridazinone instead of chromene; dichloro substituents
6-Chloro-N-[4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide 530.9 6-Cl, 7-CH3, 4-oxo 3,4-Dimethylisoxazole-sulfamoyl Bulky isoxazole substituent; higher molecular weight
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 357.4 Cyano-hydrazone Sulfamoyl (NH2SO2) Non-chromene scaffold; hydrazone linkage

Physicochemical and Computational Trends

  • Lipophilicity : The target compound’s XLogP3 (3.9) is higher than sulfamoyl analogs (e.g., 12: ~2.5 estimated), favoring passive diffusion across biological membranes .
  • Polar Surface Area (PSA) : The target’s PSA (101 Ų) is comparable to other sulfonamide-carboxamides, suggesting moderate solubility in polar solvents .

Biological Activity

N-[4-(azepan-1-ylsulfonyl)phenyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a chromene ring system, a sulfonamide group, and an azepane moiety. Its structural formula can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight371.87 g/mol
SolubilitySoluble in DMSO and methanol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The compound may exert its effects through:

  • Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Activity : The chromene structure is associated with anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.

Antioxidant Activity

A study evaluated the antioxidant potential of various derivatives of chromene compounds, including this particular compound. The results indicated that it exhibited significant radical scavenging activity with an IC50 value comparable to standard antioxidants like Trolox.

Anticancer Activity

In vitro assays demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)
SW4805.0
HCT1163.5
MCF77.0

The compound's mechanism involves the induction of apoptosis as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Enzyme Inhibition

The compound was also tested for its inhibitory effects on acetylcholinesterase (AChE) and urease:

EnzymeIC50 (µM)
Acetylcholinesterase12.0
Urease8.5

These findings suggest potential applications in treating neurodegenerative diseases and urinary tract infections.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption properties with moderate metabolic stability when incubated with liver microsomes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colorectal Cancer Treatment : A study involving xenograft models demonstrated significant tumor reduction when treated with the compound compared to controls.
  • Neuroprotection : In models of neurodegeneration, the compound showed promise in preserving neuronal integrity and function.

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